molecular formula C14H13F3N2O2 B10905773 Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10905773
M. Wt: 298.26 g/mol
InChI Key: OAWPYCPREAFERF-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a pyrazole ring, and a carboxylate ester. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-methylbenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-methylbenzyl)-3-(bromomethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with different substituents .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3

InChI Key

OAWPYCPREAFERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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